1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea
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Description
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea, also known as DMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and organic solvents. DMTU is a potent antioxidant and has been used in various scientific research studies to investigate its mechanism of action and its effects on biochemical and physiological processes.
Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the efficacy of 1,3,5-triazinyl urea derivatives in corrosion inhibition. For example, derivatives such as 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea and 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea have been shown to be efficient corrosion inhibitors for mild steel in acidic solutions. These inhibitors work by forming a protective layer on the metal surface, significantly reducing corrosion rates (Mistry, Patel, J. Patel, & Jauhari, 2011).
Environmental Monitoring
The compound and its related derivatives have been used in the detection and analysis of antifouling agents in marine environments. A method involving high-performance liquid chromatography-diode array detector (HPLC-DAD) has been developed for the simultaneous determination of antifouling booster biocides and their metabolites in seawater, showcasing the relevance of triazinyl derivatives in environmental monitoring and protection (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2005).
Synthetic Chemistry
In the field of synthetic chemistry, triazinyl urea derivatives have been explored for their potential in facilitating various chemical reactions, including the synthesis of heterocyclic compounds and the formation of amides and esters. For instance, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) as an efficient condensing agent has been reported, enabling the synthesis of amides and esters in practical yields under mild conditions (Kunishima et al., 1999).
properties
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2,3-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-9-6-5-7-11(10(9)2)17-13(21)16-8-12-18-14(22-3)20-15(19-12)23-4/h5-7H,8H2,1-4H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSOBTKIKIOHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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